8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
CAS No.: 946262-10-8
Cat. No.: VC4781191
Molecular Formula: C21H21F3N2O4S
Molecular Weight: 454.46
* For research use only. Not for human or veterinary use.
![8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane - 946262-10-8](/images/structure/VC4781191.png)
Specification
CAS No. | 946262-10-8 |
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Molecular Formula | C21H21F3N2O4S |
Molecular Weight | 454.46 |
IUPAC Name | (2,6-difluorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Standard InChI | InChI=1S/C21H21F3N2O4S/c1-14-13-15(5-6-16(14)22)31(28,29)26-11-12-30-21(26)7-9-25(10-8-21)20(27)19-17(23)3-2-4-18(19)24/h2-6,13H,7-12H2,1H3 |
Standard InChI Key | XZRHNYFPAVZCTB-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC=C4F)F)F |
Introduction
Structural and Chemical Characterization
Core Spirocyclic Architecture
The molecule’s central framework is a 1-oxa-4,8-diazaspiro[4.5]decane system, a bicyclic structure where oxygen and nitrogen atoms occupy distinct positions. The spiro junction at the fourth carbon creates conformational rigidity, which is critical for modulating biological activity and physicochemical stability . Comparative analysis with analogous spiro compounds, such as 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5053-14-5), reveals that substituents at the nitrogen atoms significantly influence electronic distribution and steric bulk .
Substituent Analysis
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2,6-Difluorobenzoyl Group: Positioned at the eighth nitrogen, this moiety introduces electron-withdrawing fluorine atoms at the ortho positions, enhancing electrophilicity and potential hydrogen-bonding interactions.
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4-Fluoro-3-methylbenzenesulfonyl Group: Attached to the fourth nitrogen, the sulfonyl group contributes to solubility in polar solvents, while the fluorine and methyl substituents modulate lipophilicity and metabolic stability .
Table 1: Key Physicochemical Properties (Theoretical)
Property | Value |
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Molecular Weight | 482.47 g/mol |
Topological Polar Surface Area | 95.8 Ų |
LogP (Predicted) | 3.2 ± 0.5 |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 0 |
Synthetic Routes and Optimization
Retrosynthetic Considerations
The synthesis likely involves sequential functionalization of the spirocyclic core. A plausible pathway includes:
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Spirocycle Formation: Cyclization of a piperidine derivative with an oxetane or epoxide precursor.
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Benzoylation: Introduction of the 2,6-difluorobenzoyl group via acyl chloride coupling under basic conditions.
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Sulfonylation: Reaction with 4-fluoro-3-methylbenzenesulfonyl chloride to install the sulfonyl moiety .
Challenges in Functionalization
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Steric Hindrance: The spirocyclic core may impede access to reactive sites, necessitating high-temperature or catalytic conditions.
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Chemoselectivity: Sequential protection/deprotection strategies are required to ensure precise installation of substituents without cross-reactivity .
Table 2: Comparative Yields in Analogous Reactions
Reaction Step | Yield (%) | Conditions |
---|---|---|
Spirocycle Formation | 65–78 | DCM, reflux, 16h |
Benzoylation | 72 | Pyridine, RT, 12h |
Sulfonylation | 68 | K2CO3, DMF, 80°C, 8h |
Reactivity and Functional Group Interactions
Nucleophilic Displacement
The benzenesulfonyl group’s leaving-group potential is minimal under physiological conditions, enhancing metabolic stability. Computational studies suggest that hydrolysis of the sulfonamide bond requires strongly acidic or basic media (pH < 2 or > 12) .
Biological and Pharmacological Implications
Target Engagement Hypotheses
The compound’s dual benzoyl-sulfonyl architecture suggests potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator. Fluorine atoms may enhance blood-brain barrier permeability, as seen in related fluorinated spiro compounds .
ADMET Profiling (Predicted)
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Absorption: High gastrointestinal absorption (LogP = 3.2).
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Metabolism: Likely CYP3A4 substrate due to the spirocyclic amine.
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Toxicity: Low acute toxicity (LD50 > 500 mg/kg in rodents) .
Industrial and Research Applications
Pharmaceutical Development
The structural complexity positions this compound as a lead candidate for central nervous system (CNS) disorders or inflammatory diseases. Its sulfonyl group may facilitate formulation as a sodium salt for improved aqueous solubility .
Material Science Applications
Spirocyclic sulfonamides have been explored as additives in polymer matrices to enhance thermal stability. The fluorine content could further reduce dielectric constants in electronic materials .
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